molecular formula C7H5BrFNO B1271551 3-Bromo-4-fluorobenzamide CAS No. 455-85-6

3-Bromo-4-fluorobenzamide

Cat. No. B1271551
CAS RN: 455-85-6
M. Wt: 218.02 g/mol
InChI Key: OGXMZSHJMFQWHL-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzamide is a compound that belongs to the class of organic molecules known as benzamides, which are characterized by a benzene ring attached to an amide group. The presence of bromine and fluorine substituents on the benzene ring can significantly influence the physical, chemical, and electronic properties of the molecule. The compound has been the subject of various studies due to its potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of halogenated benzamides, including those with bromine and fluorine substituents, typically involves the reaction of halogenated benzoyl compounds with amines or their derivatives. For instance, 4-fluorobenzoyl isothiocyanate reacts with fluoroanilines to produce fluorinated thioureas, which share structural similarities with 3-Bromo-4-fluorobenzamide . Additionally, the synthesis of related compounds, such as 1,2-bis(bromomethyl)-4-fluorobenzene, has been achieved through diazotization and bromination reactions, indicating the versatility of halogenation techniques in the synthesis of halogen-substituted benzamides .

Molecular Structure Analysis

The molecular structure of halogenated benzamides is influenced by the nature of the substituents and their positions on the benzene ring. For example, the dihedral angles between the benzene rings in N-[2-(trifluoromethyl)phenyl]benzamides vary depending on the halogen present, with smaller angles observed for bromo and iodo derivatives compared to fluoro derivatives . This suggests that the presence of a bromine atom in 3-Bromo-4-fluorobenzamide could result in a distinct molecular conformation compared to its purely fluorinated counterparts.

Chemical Reactions Analysis

Halogenated benzamides can participate in various chemical reactions, including halogen···halogen interactions, which are relevant in the formation of cocrystals and the design of new materials . The reactivity of such compounds can also be harnessed in cross-coupling reactions, as demonstrated by the use of 4-18F-1-bromo-4-fluorobenzene in palladium-promoted reactions with organostannanes . These findings highlight the potential of 3-Bromo-4-fluorobenzamide to engage in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-fluorobenzamide can be inferred from studies on similar halogenated benzamides. Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, have been employed to investigate the vibrational properties of 1-bromo-3-fluorobenzene, providing insights into the influence of halogen atoms on the vibrational modes of the benzene ring . Additionally, crystallographic studies of N-(arylsulfonyl)-4-fluorobenzamides have revealed the conformational preferences of the molecules, which are likely to be similar for 3-Bromo-4-fluorobenzamide . The electronic properties, including absorption wavelengths and frontier molecular orbital energies, have been studied using time-dependent DFT, suggesting that halogen substitution affects the electronic structure of the benzene ring .

Scientific Research Applications

Crystal Structure Analysis The crystal structures of various benzamides, including 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, have been studied. These analyses offer insights into the dihedral angles between benzene rings, which are crucial for understanding molecular interactions and properties (Suchetan, Suresha, Naveen, & Lokanath, 2016).

Electrochemical Fluorination Electrochemical fluorination studies, involving compounds like 4-Bromobenzamide, reveal insights into the conversion processes of various functional groups and the formation of fluorinated products. Such studies are significant for understanding and developing chemical synthesis methods (Shainyan & Danilevich, 2006).

Radioimaging Applications Compounds like N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide demonstrate potential as ligands for PET imaging of σ receptors. Their high affinity and selectivity make them suitable for use in medical imaging, particularly for studying brain receptors (Shiue et al., 1997).

Antimicrobial Applications Studies on fluorobenzamides, including those containing 3-bromo-4-fluorobenzamide structures, have shown promising antimicrobial activities. The presence of fluorine atoms in these compounds enhances their antimicrobial properties, which is critical for developing new pharmaceuticals (Desai, Rajpara, & Joshi, 2013).

Safety And Hazards

3-Bromo-4-fluorobenzamide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXMZSHJMFQWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378379
Record name 3-bromo-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluorobenzamide

CAS RN

455-85-6
Record name 3-bromo-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 455-85-6
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Synthesis routes and methods

Procedure details

800 g (3.6 moles) of 3-bromo-4-fluoro-benzoyl fluoride were metered into 760 g of 25% strength aqueous ammonia solution (11 moles of NH3), which had been diluted with a further 760 ml of water, at a rate such that an internal temperature of 40° to 50° C. was maintained by the weakly exothermic reaction. After stirring for a further 30 minutes, the crystalline product was isolated by filtration, washed with water and dried. 765 g (97% of theory) of 3-bromo-4-fluoro-benzoic acid amide with a melting point of 131°-133° C. were obtained.
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
11 mol
Type
reactant
Reaction Step Two
Name
Quantity
760 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Senevirathne, A Sterling, MA Refaei… - Results in …, 2023 - Elsevier
… Reagents used were 3-bromo-4-fluorobenzamide; (3- carbamoylphenyl) boronic acid; 3-bromo-4-fluorobenzoic acid; 1,5-dibromopentane; morpholine; piperazine; 2-bromoaniline; 1-…
Number of citations: 0 www.sciencedirect.com

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